5,7-Dibromo-8-methoxyquinoline
Overview
Description
5,7-Dibromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
Mechanism of Action
Target of Action
5,7-Dibromo-8-methoxyquinoline is a derivative of quinoline . Quinoline and its derivatives are a very important class of N-heterocyclic compounds and are considered as targets for the development of synthetic strategies and evaluation of biological activities . .
Mode of Action
Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as chloroform . The reaction is carried out at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form aryl-substituted quinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Coupling Products: Aryl-substituted quinolines.
Scientific Research Applications
5,7-Dibromo-8-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
5,7-Dibromo-8-aminoquinoline: Contains an amino group at position 8.
5-Bromo-8-methoxyquinoline: Only one bromine atom at position 5
Uniqueness
5,7-Dibromo-8-methoxyquinoline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,7-dibromo-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANXCJVULGZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445207 | |
Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-49-6 | |
Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the methoxy group in 5,7-Dibromo-8-methoxyquinoline?
A1: The crystal structure analysis of this compound reveals that the methoxy group's carbon atom deviates significantly from the quinoline ring plane. [] This deviation, measured at 1.204(4) Å, suggests steric hindrance between the methoxy group and the adjacent bromine atoms on the quinoline ring. This structural information can be valuable for understanding the molecule's reactivity and potential interactions with other molecules. []
Q2: How can this compound be further modified for potential applications in organic synthesis?
A2: this compound serves as a versatile starting material for synthesizing aryl-substituted quinolines. The compound readily undergoes Suzuki–Miyaura cross-coupling reactions with substituted phenylboronic acids in the presence of a palladium catalyst. [] This reaction allows for the introduction of various aryl groups at the 5 and 7 positions of the quinoline ring, expanding the structural diversity and potential applications of the resulting compounds.
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